molecular formula C10H12ClN3 B15335727 3-Amino-5-(p-tolyl)pyrazole Hydrochloride

3-Amino-5-(p-tolyl)pyrazole Hydrochloride

Cat. No.: B15335727
M. Wt: 209.67 g/mol
InChI Key: TUQACDFXRNARJA-UHFFFAOYSA-N
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Description

The compound “MFCD04966833” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD04966833” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to optimize yield and purity. Common reagents used in these reactions include catalysts, solvents, and stabilizers.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “MFCD04966833” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.

    Optimized Reaction Conditions: Industrial reactors are designed to maintain optimal reaction conditions, including temperature control, pressure regulation, and efficient mixing.

    Automated Purification: Advanced purification techniques are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD04966833” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “MFCD04966833” typically require specific reagents and conditions:

    Oxidation: Requires oxidizing agents and controlled temperatures.

    Reduction: Involves reducing agents and often requires an inert atmosphere to prevent unwanted side reactions.

    Substitution: Uses specific reagents and may require catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

“MFCD04966833” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD04966833” exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context in which the compound is used, such as in a biological system or a chemical reaction.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-(4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H

InChI Key

TUQACDFXRNARJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2)N.Cl

Origin of Product

United States

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